N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide
Description
Historical Context and Development of Pyran-Based Heterocyclic Compounds
The exploration of pyran derivatives began with the identification of simple pyrans in the mid-20th century, though their inherent instability limited early applications. Breakthroughs in hydrogenation techniques enabled the synthesis of stable analogs such as tetrahydropyran, which became foundational in carbohydrate chemistry. The discovery of pyrones—a subclass featuring a ketone group—further expanded the utility of these heterocycles, as seen in natural products like coumarins and chromones. Modern synthetic strategies, including base-promoted domino reactions and dienone-2H-pyran equilibria, have facilitated access to structurally diverse 2H-pyrans. These advancements laid the groundwork for complex derivatives such as this compound, which integrates halogenated aryl groups to modulate electronic and steric properties.
Classification Within Heterocyclic Chemistry Framework
This compound belongs to the 2H-pyran family, characterized by a six-membered oxygen heterocycle with one double bond and a ketone group at position 2. Its IUPAC name reflects the following structural features:
- A 2H-pyran backbone numbered such that the oxygen atom occupies position 1.
- A ketone group at position 2 (2-oxo).
- A 4-bromophenyl substituent at position 6.
- A 4-chlorobenzamide group at position 3.
The presence of halogen atoms (bromine and chlorine) classifies it as a polyhalogenated heterocycle, a subgroup prized for enhanced reactivity and potential bioactivity. The 2H-pyran system’s partial unsaturation distinguishes it from fully saturated tetrahydropyrans and fully unsaturated pyrans, placing it within a unique reactivity niche.
Significance in Organic and Medicinal Chemistry Research
The compound’s design addresses two critical challenges in heterocyclic chemistry:
- Stabilization of the 2H-pyran core : Steric hindrance from the 4-bromophenyl and 4-chlorobenzamide groups reduces ring-opening reactions, enabling isolation and characterization.
- Functionalization for drug discovery : Halogen atoms enhance binding affinity to biological targets, while the benzamide group offers a site for further derivatization.
Recent studies highlight its role as a precursor in synthesizing fused polycyclic systems, which are prevalent in anticancer and antimicrobial agents. For example, analogous 2H-pyran-3-carbonitriles exhibit inhibitory activity against tyrosine kinases.
Structural Nomenclature and Classification Challenges
Assigning the correct IUPAC name to this compound requires careful consideration of:
- Ring numbering : The pyran oxygen is position 1, with consecutive numbering yielding the 2-oxo group and substituents at positions 3 and 6.
- Indication of unsaturation : The “2H” prefix denotes the location of the double bond between positions 1 and 2, following IUPAC guidelines for Hantzsch-Widman nomenclature.
- Substituent prioritization : The 4-chlorobenzamide group receives priority over the 4-bromophenyl due to the seniority order of functional groups (amide > aryl halide).
Common pitfalls include misnumbering the pyran ring or omitting the “H” locant, which could erroneously imply a fully unsaturated system.
Table 1: Influence of Substituents on Dienone-2H-Pyran Equilibria
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO3/c19-13-5-1-11(2-6-13)16-10-9-15(18(23)24-16)21-17(22)12-3-7-14(20)8-4-12/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAFBNZLJDJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the bromophenyl group through a bromination reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with 4-chlorobenzenecarboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 4-Chloro-N-[6-(4-Chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)
This analog replaces the 4-bromophenyl group with a 4-chlorophenyl substituent (molecular formula C₁₈H₁₂Cl₂NO₃, molecular weight 365.2 g/mol). Key differences include:
The bromine atom’s larger atomic radius and higher molecular weight may influence lipophilicity and binding interactions compared to chlorine. However, halogen size effects on activity are scaffold-dependent. For example, in N-substituted maleimides, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC₅₀ ~4–7 μM) against monoacylglycerol lipase (MGL) . Whether this trend applies to pyran-2-one derivatives remains unconfirmed.
Comparison with Pyridazin-3(2H)-one Derivatives (FPR Agonists)
pyran-2-one). These compounds act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils . Key distinctions:
The pyridazinone core’s nitrogen atoms may enhance hydrogen bonding with FPR2, while the pyran-2-one’s oxygen-rich structure could favor different targets. The shared 4-bromophenyl group suggests halogenated aromatics are strategically used to modulate receptor interactions.
Comparison with Quinoline Anti-HIV Derivatives
While the target compound lacks a quinoline core, the 4-bromophenyl group is a common feature.
Halogen Substitution Trends Across Scaffolds
The evidence reveals scaffold-dependent effects of halogen substitution:
Biological Activity
The compound N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies that highlight its pharmacological properties.
Synthesis
The compound can be synthesized through various multicomponent reactions involving starting materials such as 4-bromophenyl derivatives and pyranones. A notable method includes the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aryl aldehydes and thioacetamide in the presence of a catalyst like p-toluenesulfonic acid, leading to the formation of pyran-based derivatives .
Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-hydroxy-6-methyl-2H-pyran-2-one + Aryl Aldehyde + Thioacetamide | Reflux in ethanol | 75% |
| 2 | N-(4-bromophenyl)-2-oxo-2H-pyran | Various conditions | 83% |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyran structure have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways . The presence of the bromophenyl group is believed to enhance its interaction with cellular targets.
Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound has favorable interactions with proteins involved in inflammation and cancer progression, indicating its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyran derivatives against Salmonella Typhi, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : In another investigation, the compound was tested against human cancer cell lines, where it demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
